4-[(2-methylbenzyl)sulfanyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with a unique structure that combines a cyclopenta[d]pyrimidin-2-one core with a sulfanyl group and phenylethyl substituents. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps, starting with the preparation of the cyclopenta[d]pyrimidin-2-one coreCommon reagents used in these reactions include various organometallic compounds, sulfur-containing reagents, and phenylethyl halides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. standard organic synthesis techniques and equipment would be employed, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core or the phenylethyl groups.
Substitution: The phenylethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or organometallic reagents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups onto the phenylethyl moieties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential use in drug development due to its unique structure and biological activity.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. This interaction may involve binding to enzymes or receptors, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
2-{[(4-methylphenyl)methyl]sulfanyl}benzoic acid: Shares the sulfanyl group and phenyl substituents but has a different core structure.
2-methyl-2-[(4-methylphenyl)sulfanyl]propanal: Similar sulfanyl and phenyl groups but differs in the aldehyde functionality.
Uniqueness
4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its combination of a cyclopenta[d]pyrimidin-2-one core with sulfanyl and phenylethyl groups, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C23H24N2OS |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]-1-(2-phenylethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C23H24N2OS/c1-17-8-5-6-11-19(17)16-27-22-20-12-7-13-21(20)25(23(26)24-22)15-14-18-9-3-2-4-10-18/h2-6,8-11H,7,12-16H2,1H3 |
InChI Key |
CBWYOUXNADEXOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=O)N(C3=C2CCC3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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